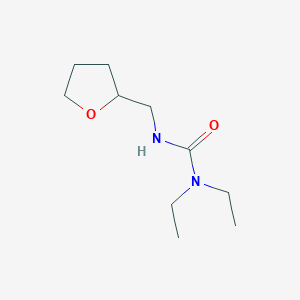
4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
Vue d'ensemble
Description
4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide, also known as PTB, is a synthetic compound that has been studied for its potential use in scientific research. PTB belongs to the class of compounds known as thiadiazoles, which have been shown to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation. 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival, inflammation, and immune response.
Biochemical and Physiological Effects
4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in cancer cells. Studies have shown that 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer cell growth and survival. 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to inhibit the activity of various enzymes involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potent antitumor activity against various cancer cell lines. 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to have low toxicity in normal cells, making it a potentially safe and effective treatment for cancer. However, one limitation of using 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is to further investigate the mechanism of action of 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide and its effects on various signaling pathways involved in cancer cell growth and survival. Another direction is to explore the potential use of 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to evaluate the safety and efficacy of 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide in animal models and clinical trials.
Applications De Recherche Scientifique
4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential use in scientific research, specifically in the field of cancer research. Studies have shown that 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. 4-(propionylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
IUPAC Name |
4-(propanoylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-3-5-13-18-19-15(22-13)17-14(21)10-6-8-11(9-7-10)16-12(20)4-2/h6-9H,3-5H2,1-2H3,(H,16,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCSYUZKYDOJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



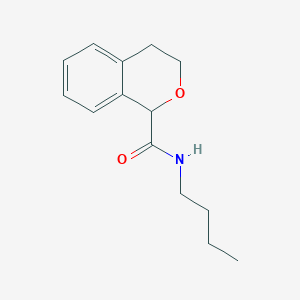
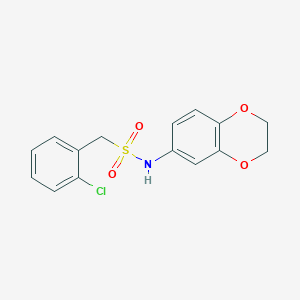

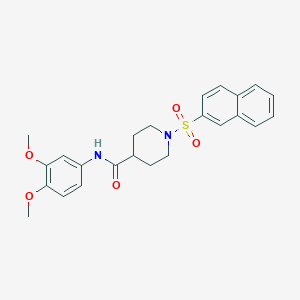

![1-[3-(4-nitrophenoxy)benzoyl]piperidine](/img/structure/B4235675.png)
![ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate](/img/structure/B4235684.png)
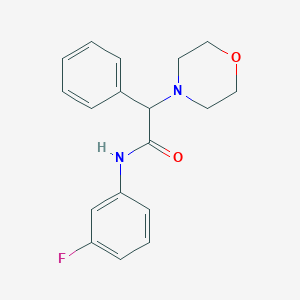
![N-ethyl-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4235693.png)
![methyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4235701.png)
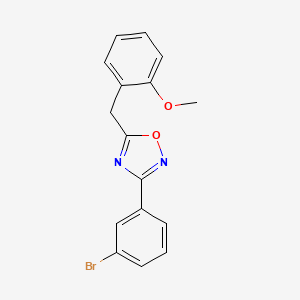
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4235711.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4235719.png)
